molecular formula C7H7ClN4O2 B13593812 2-(Azidomethyl)pyridine-3-carboxylicacidhydrochloride

2-(Azidomethyl)pyridine-3-carboxylicacidhydrochloride

Cat. No.: B13593812
M. Wt: 214.61 g/mol
InChI Key: WNUKNVHPRSIPQC-UHFFFAOYSA-N
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Description

2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N4O2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an azidomethyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group. This group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various derivatives and complex molecules .

Properties

Molecular Formula

C7H7ClN4O2

Molecular Weight

214.61 g/mol

IUPAC Name

2-(azidomethyl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H6N4O2.ClH/c8-11-10-4-6-5(7(12)13)2-1-3-9-6;/h1-3H,4H2,(H,12,13);1H

InChI Key

WNUKNVHPRSIPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O.Cl

Origin of Product

United States

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